Azido-PEG12-propargyl
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Overview
Description
Azido-PEG12-propargyl is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains both azide and alkyne functional groups, making it a versatile reagent for click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG12-propargyl can be synthesized through a multi-step process involving the functionalization of PEG with azide and alkyne groups. The general synthetic route involves the following steps:
Activation of PEG: PEG is first activated by converting its hydroxyl end groups to tosylates or mesylates.
Introduction of Azide Group: The activated PEG is then reacted with sodium azide to introduce the azide group.
Introduction of Alkyne Group: The azido-PEG intermediate is further reacted with propargyl bromide to introduce the alkyne group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using tosyl chloride or mesyl chloride.
Azidation: The activated PEG is reacted with sodium azide in a controlled environment to ensure complete conversion.
Alkynation: The azido-PEG is then reacted with propargyl bromide under optimized conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG12-propargyl undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide and alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is useful for biological applications.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.
Major Products Formed
CuAAC: Forms 1,2,3-triazoles.
SPAAC: Also forms 1,2,3-triazoles but under milder conditions.
Scientific Research Applications
Azido-PEG12-propargyl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
Azido-PEG12-propargyl exerts its effects through click chemistry reactions. The azide and alkyne groups undergo cycloaddition reactions to form stable triazole linkages. In the context of PROTACs, the linker facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG12-NHS ester: Contains an azide group and an NHS ester, used for labeling primary amines in proteins and other molecules.
Azido-dPEG12-TFP ester: Similar to Azido-PEG12-propargyl but contains a TFP ester, used for conjugating proteins or antibodies.
Uniqueness
This compound is unique due to its dual functional groups (azide and alkyne), making it highly versatile for various click chemistry applications. Its ability to undergo both CuAAC and SPAAC reactions sets it apart from other PEG-based linkers .
Properties
Molecular Formula |
C27H51N3O12 |
---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C27H51N3O12/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-29-30-28/h1H,3-27H2 |
InChI Key |
JFQQBUBLJPOZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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